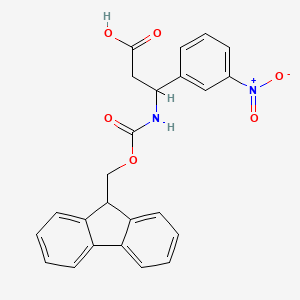

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid

Description

Contextualization within β-Amino Acid Research

The foundation of this compound's utility lies in its β-amino acid structure. Unlike the 20 proteinogenic α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-amino acids, the amino group is attached to the second carbon atom from the carboxyl group (the β-carbon). This seemingly small structural change has profound implications for the molecules into which they are incorporated.

Peptides constructed from β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, such as helices and sheets, much like their α-peptide counterparts. However, a key advantage is their remarkable resistance to proteolytic degradation by enzymes that typically break down natural peptides. This enhanced stability is a highly sought-after property in the development of therapeutic peptides. The incorporation of β-amino acids has proven to be a successful strategy for creating peptidomimetics that exhibit potent biological activity alongside this crucial resistance to proteolysis. nih.gov The structural diversity offered by β-amino acids, including the potential for various stereoisomers, provides vast scope for molecular design. nih.gov

Significance of Non-Canonical Amino Acid Derivatives in Peptide and Peptidomimetic Design

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid is also classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 amino acids naturally encoded by the genetic code. nih.gov The deliberate incorporation of ncAAs into peptide chains is a cornerstone of modern peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govwikipedia.org

The introduction of ncAAs can bestow a range of beneficial characteristics, including:

Enhanced Stability: As with β-amino acids, ncAAs can increase resistance to enzymatic breakdown. nih.govnbinno.com

Conformational Constraint: The unique side chains and backbone structures of ncAAs can lock the peptide into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for a biological target.

Modified Pharmacokinetics: Altering properties like lipophilicity can improve a peptide's ability to cross cell membranes. nbinno.com

Novel Functionality: The nitrophenyl group in this compound, for instance, can serve as a handle for further chemical modifications or influence the electronic properties of the molecule. chemimpex.com

By moving beyond nature's limited set of building blocks, medicinal chemists can design peptides with fine-tuned properties for therapeutic applications. nih.gov

Overview of Fmoc Protecting Group Chemistry in Advanced Organic Synthetic Strategies

The synthesis of peptides is a stepwise process that requires precise control to ensure that amino acids are linked in the correct sequence. altabioscience.com This control is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial tool in this context, particularly in the widely used technique of Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comnih.gov

Fmoc chemistry offers several distinct advantages:

Mild Deprotection Conditions: The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638). peptide.com This gentleness preserves other sensitive functional groups that might be present in the peptide sequence. nih.gov

Orthogonality: In SPPS, the N-terminal Fmoc group is considered temporary, while protecting groups on the amino acid side chains are permanent and typically acid-labile. This "orthogonal" scheme allows for the selective removal of the Fmoc group at each step of the synthesis without disturbing the side-chain protectors or the bond linking the peptide to the solid support. peptide.com

Real-Time Monitoring: The by-product released during Fmoc removal (dibenzofulvene) has a strong UV absorbance, which can be used to monitor the reaction's completion in real-time. altabioscience.com

Today, Fmoc SPPS is the preferred method for peptide synthesis due to its versatility, efficiency, and the commercial availability of a vast array of high-quality Fmoc-protected amino acid building blocks, including this compound. altabioscience.comnih.gov

Data Tables

Table 1: Chemical Properties of Fmoc-protected 3-amino-3-phenyl-propionic acid derivatives. Data presented is for closely related isomers, as specific data for the (RS)-3-(3-nitrophenyl) variant is not centrally available. This illustrates the properties of the core structure.

| Property | Value | Reference Compound |

| Molecular Formula | C₂₄H₂₀N₂O₆ | Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid |

| Molecular Weight | 432.43 g/mol | Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid |

| CAS Number | 517905-93-0 | Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid |

| Appearance | White to off-white solid | Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid |

Table 2: Comparison of Common Nα-Protecting Groups in Peptide Synthesis.

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Cleavage Condition | Base-labile (e.g., Piperidine) | Acid-labile (e.g., Trifluoroacetic Acid - TFA) |

| Strategy | Orthogonal to acid-labile side-chain protecting groups and linkers. | Not fully orthogonal with acid-labile side-chain protecting groups. |

| By-products | Dibenzofulvene (UV active) | Isobutylene and CO₂ (volatile) |

| Key Advantage | Mild deprotection conditions compatible with sensitive functionalities. altabioscience.com | Historically significant, can be better for aggregating sequences. altabioscience.com |

| Primary Use | Solid-Phase Peptide Synthesis (SPPS). nih.gov | Previously the standard; now used for specific applications. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZOBIQWMMCMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374791-01-2 | |

| Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc Rs 3 Amino 3 3 Nitrophenyl Propionic Acid and Its Stereoisomers

Asymmetric Synthesis of Fmoc-Protected 3-amino-3-(3-nitrophenyl)-propionic Acid Enantiomers

Asymmetric synthesis aims to produce enantiomerically pure forms of the target molecule, which is often crucial for pharmacological applications. Key strategies include the use of chiral auxiliaries, stereoselective catalysts, and the resolution of racemic mixtures.

Chiral auxiliary-based synthesis is a powerful method for controlling stereochemistry. In this approach, an optically pure molecule, the chiral auxiliary, is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A prominent example is the Evans' chiral auxiliary methodology, which commonly employs oxazolidinones derived from readily available chiral amino alcohols. nih.govsantiago-lab.com The general process involves:

Acylation : The chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. santiago-lab.com

Stereoselective Reaction : The resulting chiral imide is then used in a stereoselective reaction, such as an aldol reaction or alkylation. The bulky substituent on the oxazolidinone ring physically blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thereby controlling the stereochemistry. santiago-lab.comnih.gov

Cleavage : The auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the enantiomerically enriched target molecule. santiago-lab.com

While specific applications of Evans' auxiliaries for the synthesis of Fmoc-3-amino-3-(3-nitrophenyl)-propionic acid are not detailed in the available literature, the methodology is widely applied to the synthesis of various chiral acids and amino acids, demonstrating its robustness and versatility. nih.govnih.gov

| Method | Key Features | Common Auxiliaries | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective reactions. wikipedia.org | Evans' Oxazolidinones, Pseudoephedrine Amides. wikipedia.orgsantiago-lab.com | High diastereoselectivity, reliable and predictable outcomes, auxiliary can be recycled. wikipedia.org | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Stereoselective Catalysis | Use of a chiral catalyst to create the desired stereocenter from a prochiral substrate. | Chiral Rhodium or Ruthenium complexes, Copper-Phosphoramidite complexes. nih.gov | High atom economy (catalytic amount of chiral source needed), can be highly enantioselective. | Catalyst development can be complex and expensive, optimization of reaction conditions is critical. google.com |

Stereoselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies are applicable to the synthesis of β-amino acids.

Asymmetric Hydrogenation : This method often involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This approach can provide high enantioselectivity.

Conjugate Addition : The enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another effective strategy. For instance, the addition of an amine equivalent to a cinnamic acid derivative, catalyzed by a chiral metal complex, can establish the stereocenter at the β-position. The enantioselective conjugate addition of diethylzinc to methyl 3-nitropropenoate, catalyzed by copper(I) complexes with BINOL-based phosphoramidite ligands, has been shown to produce 2-alkyl-3-nitro-propanoates which can be converted into β-amino acids. nih.gov

Biocatalysis : Enzymes, such as transaminases, can be used to synthesize chiral amino acids with high stereoselectivity. nih.govchemrxiv.org A biocatalytic dynamic kinetic resolution using a thermophilic aromatic amino acid aminotransferase (ArAT) can establish two adjacent stereocenters with high diastereo- and enantioselectivity. nih.govchemrxiv.org

When an asymmetric synthesis is not feasible or efficient, a racemic mixture can be synthesized and then separated into its constituent enantiomers. This process is known as chiral resolution. wikipedia.org

Diastereomeric Salt Crystallization : This is a classical resolution technique. The racemic amino acid is reacted with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov High-performance liquid chromatography (HPLC) with chiral columns is a common method for this purpose. mdpi.com

| Technique | Principle | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differing solubilities. wikipedia.org | Large-scale industrial separation. | Scalable, cost-effective for large quantities. | Laborious, requires suitable resolving agent, success is not guaranteed, discards at least 50% of material without a racemization/recycling step. wikipedia.org |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Analytical and preparative scale separation. mdpi.com | High separation efficiency, applicable to a wide range of compounds, direct separation. | Higher cost of chiral columns and solvents, can be limited in scale. |

Racemic Synthesis Routes to Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic Acid

Racemic synthesis provides the target compound as an equal mixture of its (R) and (S) enantiomers. A common and straightforward approach for preparing 3-amino-3-arylpropionic acids is a one-pot, three-component reaction. researchgate.netgoogle.com

This reaction typically involves refluxing an aromatic aldehyde (3-nitrobenzaldehyde in this case), malonic acid, and ammonium acetate in an alcoholic solvent. google.com The reaction proceeds through a series of steps, likely involving a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation to yield the racemic β-amino acid. The final step is the protection of the amino group with an Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), under basic conditions to yield the desired this compound. This method is advantageous due to its operational simplicity and the use of readily available starting materials. google.com

Novel Synthetic Route Development and Optimization

Several strategies can be employed to enhance the yield and purity of Fmoc-protected amino acids and the peptides they are used to build.

Purity of Starting Materials : The quality of the starting materials, including the amino acid and the Fmoc-reagent, is paramount. Impurities in the Fmoc-amino acid building blocks, such as free amino acids or dipeptides, can lead to side reactions like double insertions or deletions in the peptide sequence, dramatically reducing the purity and yield of the final peptide. sigmaaldrich.comnih.gov Ensuring high HPLC purity (>99%) and enantiomeric purity (>99.8%) of the Fmoc-amino acid is a critical first step. sigmaaldrich.com

Optimization of Reaction Conditions : Factors such as temperature, reaction time, and pH must be carefully controlled. creative-peptides.com For the Fmoc protection step, controlling the stoichiometry of the Fmoc reagent and the base can minimize side reactions. In peptide synthesis, optimizing coupling times and temperatures can maximize reaction completion and minimize side reactions like racemization. creative-peptides.com

Choice of Reagents : The choice of coupling reagents in peptide synthesis significantly impacts efficiency. Modern, highly efficient coupling reagents like HATU or HCTU can improve coupling efficiency and reduce by-product formation. creative-peptides.com Similarly, the choice of deprotection reagents and the inclusion of scavengers during cleavage steps can prevent the formation of impurities. creative-peptides.com For instance, adding additives like HOBt or HOAt can suppress racemization during the coupling step. creative-peptides.com

Purification Techniques : Efficient purification methods are essential for isolating the final product at high purity. For the Fmoc-amino acid itself, crystallization is often used. For peptides synthesized using this building block, purification by high-performance liquid chromatography (HPLC) is the standard method for achieving high purity. creative-peptides.com

| Strategy Area | Specific Action | Impact on Yield/Purity |

|---|---|---|

| Starting Materials | Use of high-purity Fmoc-amino acids (HPLC purity ≥99%). sigmaaldrich.com | Reduces side reactions such as double insertions, leading to higher purity and yield of the final peptide. sigmaaldrich.com |

| Reaction Conditions | Optimize temperature, time, and pH for coupling and deprotection steps. creative-peptides.com | Maximizes reaction completion while minimizing degradation and side reactions like racemization. |

| Coupling Reagents | Use of efficient coupling reagents (e.g., HATU, HCTU) and racemization suppressants (e.g., HOBt). creative-peptides.com | Improves coupling efficiency, especially for difficult sequences, and maintains stereochemical integrity. creative-peptides.com |

| Washing & Purification | Implement thorough washing steps between synthetic cycles and effective final purification (e.g., HPLC). doodlebugs.comcreative-peptides.com | Removes excess reagents and byproducts, ensuring a highly pure final product. doodlebugs.com |

Atom Economy and Green Chemistry Considerations in Synthesis

The synthesis of this compound, like any chemical process, can be evaluated through the lens of green chemistry, with atom economy being a primary metric. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjk-sci.com

A common and direct route to the core structure, 3-amino-3-(3-nitrophenyl)-propionic acid, is the Rodionov reaction. This one-pot synthesis involves the condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate. farmaciajournal.compleiades.onlineresearchgate.net

To assess the atom economy, the molecular weights of the reactants and the desired product are considered.

Data Table: Molecular Weights for Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |

| Malonic Acid | C₃H₄O₄ | 104.06 |

| Ammonium Acetate | CH₃COONH₄ | 77.08 |

| Total Reactant Mass | 332.26 |

The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 omnicalculator.com

For this pathway: Atom Economy (%) = (210.19 / 332.26) x 100 ≈ 63.3%

An atom economy of 63.3% indicates that a significant portion of the reactant mass is converted into byproducts, namely water, acetic acid, and carbon dioxide. While this is a one-pot reaction which reduces process steps, its atom economy is inherently limited by the decarboxylation and condensation mechanisms.

Green Chemistry Considerations: Beyond atom economy, other green chemistry principles are relevant to the synthesis of this compound.

Solvent Choice : Traditional organic synthesis often relies on volatile and hazardous solvents. Research into greener alternatives is ongoing. For the Rodionov reaction, alcohols like 1-butanol are often used. researchgate.net Microwave-assisted, solvent-free syntheses of related β-amino acid esters have also been developed, significantly improving the green profile of the reaction. rsc.orgresearchgate.net The subsequent Fmoc protection step often uses aqueous media or greener solvents, moving away from hazardous options like halogenated hydrocarbons. rsc.org

Energy Efficiency : The use of microwave irradiation can dramatically reduce reaction times, thereby lowering energy consumption compared to conventional heating methods. researchgate.net

Waste Reduction : The one-pot nature of the Rodionov reaction is advantageous as it avoids the need to isolate and purify intermediates, thus reducing the generation of solvent and material waste. jk-sci.com However, the byproducts generated inherently limit its "greenness" from an atom economy perspective.

Reaction Mechanism Elucidation for Synthetic Pathways

The primary synthetic pathway to the core β-amino acid, 3-amino-3-(3-nitrophenyl)-propionic acid, is the Rodionov reaction. This reaction is a multicomponent condensation that combines an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate). farmaciajournal.com

The mechanism for the formation of 3-amino-3-(3-nitrophenyl)-propionic acid from 3-nitrobenzaldehyde proceeds through several key steps:

Knoevenagel Condensation : The reaction initiates with a Knoevenagel condensation between 3-nitrobenzaldehyde and malonic acid, catalyzed by the acetate ion from ammonium acetate. This step forms an unsaturated dicarboxylic acid intermediate, 3-nitrophenylidenemalonic acid, and water. researchgate.net

Imine Formation and Michael Addition : Concurrently, ammonia (from the dissociation of ammonium acetate) reacts with 3-nitrobenzaldehyde to form an imine. However, the more accepted pathway involves the Michael addition of ammonia to the electron-deficient double bond of the 3-nitrophenylidenemalonic acid intermediate. This conjugate addition forms a β-amino substituted malonic acid derivative.

Decarboxylation : The resulting substituted malonic acid is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to form the final product, (RS)-3-amino-3-(3-nitrophenyl)-propionic acid.

It is important to note that a competing side-reaction in this process is the Knoevenagel condensation followed by decarboxylation without the addition of ammonia, which leads to the formation of 3-nitrocinnamic acid. pleiades.onlineresearchgate.net The reaction conditions are therefore optimized to favor the Michael addition pathway.

Fmoc Protection Step: Once the β-amino acid is synthesized, the N-terminal amine is protected with the Fmoc group. This is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions (e.g., sodium bicarbonate in an aqueous solution). The mechanism is a standard nucleophilic acyl substitution where the amino group of the β-amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent, displacing the leaving group (N-hydroxysuccinimide or chloride) to form the stable carbamate linkage. total-synthesis.com

Fmoc-Protecting Group Manipulation in Synthesis

Optimized Protocols for Fmoc Protection and Deprotection

The manipulation of the Fmoc group is a cornerstone of its use in synthesis, requiring efficient and clean attachment (protection) and removal (deprotection).

Optimized Fmoc Protection Protocol: The introduction of the Fmoc group onto the amino acid is a critical step. While highly reactive reagents like Fmoc-Cl can be used, they are prone to side reactions such as dipeptide formation. nih.gov A more optimized and widely used protocol employs Fmoc-OSu due to its higher stability and reduced side reactions. total-synthesis.com

A standard optimized protocol involves:

Dissolving the (RS)-3-amino-3-(3-nitrophenyl)-propionic acid in an aqueous solution containing a mild base, such as sodium bicarbonate or sodium carbonate.

Slowly adding a solution of Fmoc-OSu (typically in a solvent like dioxane or THF) to the amino acid solution at a controlled temperature (e.g., 0-5 °C).

Allowing the reaction to warm to room temperature and stir overnight to ensure complete reaction.

Acidifying the mixture to precipitate the Fmoc-protected amino acid, which can then be isolated by filtration and purified.

This Schotten-Baumann type condition is efficient, proceeds in high yield, and minimizes the formation of oligomeric impurities that can occur with more reactive agents. wiley-vch.de

Optimized Fmoc Deprotection Protocols: Fmoc deprotection is achieved via a base-mediated β-elimination mechanism. nih.gov The standard protocol uses a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.org

Data Table: Common Fmoc Deprotection Conditions

| Reagent/Base | Concentration | Solvent | Typical Time | Notes |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | 7-20 min | The most common "standard" condition. |

| Piperidine | 5% (v/v) | DMF | ~10 min | Found to be effective, reducing reagent usage. |

| DBU / Piperazine | 2% DBU, 5% Piperazine (v/v) | NMP | Variable | An optimized mixture to suppress diketopiperazine (DKP) formation. nih.gov |

The kinetics of deprotection can be influenced by the specific amino acid residue. For instance, sterically hindered residues or those with bulky side-chain protecting groups may require longer deprotection times or slightly stronger conditions. nih.gov Optimized protocols often focus on reducing the concentration of piperidine, as concentrations as low as 5% have been shown to be effective, thereby minimizing reagent waste and potential side reactions. researchgate.net For sequences prone to side reactions like diketopiperazine formation, alternative base cocktails such as 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) have been developed to enhance deprotection kinetics while suppressing side products. nih.gov

Challenges in Fmoc Chemistry (e.g., Dimerization)

Despite the widespread utility of the Fmoc group, its application is not without challenges. The chemical nature of the Fmoc group and the reagents used for its introduction can lead to specific side reactions.

Dimerization and Oligomerization: A primary challenge during the protection step is the formation of Fmoc-dipeptide and even tripeptide impurities. This side reaction is particularly prevalent when using the highly reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.gov The mechanism involves the activation of the carboxylic acid of a newly formed Fmoc-amino acid molecule by excess Fmoc-Cl, creating a mixed anhydride. This activated species can then be attacked by the amino group of another amino acid molecule, leading to the formation of an Fmoc-dipeptide. This process can continue, leading to oligomerization. The use of less reactive reagents like Fmoc-OSu significantly mitigates this problem. nih.govub.edu

Lossen Rearrangement and Impurity Formation: A significant and often overlooked challenge arises from the use of Fmoc-OSu itself. Under the basic conditions of the protection reaction, the succinimide portion of the Fmoc-OSu reagent can undergo a base-mediated ring-opening followed by a Lossen-type rearrangement. nih.govresearchgate.net This complex mechanism ultimately converts the succinimide moiety into a β-alanine molecule, which is then promptly protected by another molecule of Fmoc-OSu present in the reaction mixture. nih.govresearchgate.net

This leads to two problematic impurities:

Fmoc-β-Ala-OH : This impurity is structurally similar to many amino acids and can be difficult to separate during purification. researchgate.net

Fmoc-β-Ala-amino acid-OH : The Fmoc-β-Ala-OH formed in situ can be activated and coupled to the target amino acid, creating a dipeptide impurity. nih.govresearchgate.net

The presence of these β-alanine-containing impurities is highly undesirable as they can be incorporated into a peptide chain during synthesis, leading to deletion or insertion sequences that are difficult to purify and compromise the final product's integrity. This issue has prompted the development of alternative Fmoc-protecting reagents, such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT), which avoid the succinimide structure altogether. ub.edu

Applications in Peptide and Peptidomimetic Chemistry Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis provides an efficient and robust platform for the assembly of peptide chains. The use of specialized building blocks like Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid within this framework allows for the creation of complex and non-natural peptide structures.

This compound is classified as a non-canonical β-amino acid. Its incorporation into a peptide backbone introduces an additional carbon atom compared to natural α-amino acids, which fundamentally alters the resulting peptide's conformational properties. The 3-nitrophenyl moiety is particularly significant; it not only provides steric bulk and potential for aromatic interactions but also serves as a chemical handle for further modifications. chemimpex.comchemimpex.com For instance, the nitro group can be chemically reduced to an amine, allowing for the attachment of labels, cross-linking agents, or other functional groups post-synthesis. This dual functionality makes it a valuable component in the synthesis of peptide libraries and complex, bioactive molecules. chemimpex.com

The efficient coupling of any amino acid is critical for the success of SPPS. For Fmoc-protected amino acids, including β-amino acid variants, standard coupling reagents are employed to facilitate amide bond formation. The choice of reagent can be crucial, especially for sterically hindered or otherwise "difficult" couplings.

Common strategies involve the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. chempep.com More potent activating agents, such as uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also frequently used to drive the reaction to completion, particularly when coupling to a growing peptide chain on the solid support. rsc.org Monitoring the completion of the coupling reaction, typically via a qualitative ninhydrin (B49086) test, is essential to ensure the integrity of the final peptide sequence. uci.edu

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent Class | Examples | Additive (if applicable) | Key Features |

|---|---|---|---|

| Carbodiimides | DIC, DCC | HOBt, OxymaPure | Cost-effective, widely used. |

| Uronium/Phosphonium | HBTU, HATU, PyBOP | None (base required) | High activation efficiency, rapid coupling. |

| Immonium | HCTU | None (base required) | Fast and efficient, reduced racemization. |

This table presents a general overview of coupling reagents used in Fmoc-SPPS, which are applicable for the incorporation of non-canonical amino acids.

A key principle in SPPS is the use of an orthogonal protection scheme, which allows for the selective removal of one type of protecting group in the presence of others. The Fmoc/tBu (tert-butyl) strategy is the most common approach. luxembourg-bio.com In this scheme, the Nα-Fmoc group is temporary and removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in DMF. chempep.com

Side-chain protecting groups (like tBu) and the linker attaching the peptide to the resin are designed to be stable to these basic conditions but are cleaved simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). The nitro group on the phenyl ring of this compound is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making it compatible with this standard orthogonal scheme.

Furthermore, the presence of the nitro group opens the door to more complex, multi-dimensional orthogonal strategies. For example, a related protecting group, the p-nitrobenzyloxycarbonyl (pNZ) group, has been shown to be orthogonal to both Fmoc and Boc groups, as it is removed under neutral reductive conditions (e.g., with SnCl₂). While this applies to a different protecting group, it highlights the chemical utility of the nitroaryl moiety in advanced synthetic designs where multiple, distinct deprotection steps are required.

Design and Synthesis of β-Peptides and Oligomers

β-Peptides are polymers of β-amino acids. They are of significant research interest because they can adopt stable, well-defined secondary structures, known as foldamers, which can mimic the helices, sheets, and turns of natural proteins. news-medical.netnih.gov A crucial advantage of β-peptides is their resistance to enzymatic degradation by proteases, which makes them attractive candidates for therapeutic applications. news-medical.net

This compound is a β³-amino acid, where the side group (the 3-nitrophenyl moiety) is attached to the same carbon as the amino group (C3). The synthesis of such enantiomerically pure Fmoc-β³-amino acids often starts from the corresponding natural α-amino acids through methods like the Arndt-Eistert homologation. This process effectively adds a methylene (B1212753) group into the backbone, converting an α-amino acid into its β-amino acid counterpart, which can then be protected with the Fmoc group for use in SPPS.

The assembly of β-amino acids into defined oligomers follows the principles of standard Fmoc-SPPS. By sequentially coupling Fmoc-protected β-amino acid monomers, researchers can build β-peptides of specific lengths and sequences. The incorporation of residues with aromatic side chains, such as the 3-nitrophenyl group, can be used to stabilize helical structures through intramolecular aromatic interactions. nih.gov The ability to control the folding of these oligomers into predictable secondary structures, like the 10/12-helix or the 14-helix, is a central goal in foldamer chemistry. nih.govnih.gov The resulting β-peptide scaffolds can be designed to present functional side chains in a precise three-dimensional arrangement, enabling them to bind to biological targets or function as novel catalysts or materials.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Fluorenylmethyloxycarbonyl | Fmoc |

| N,N'-diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| tert-butyl | tBu |

| Trifluoroacetic acid | TFA |

| p-nitrobenzyloxycarbonyl | pNZ |

Investigating Helical Secondary Structure Formation in β-Peptides

β-Peptides, which are oligomers of β-amino acids, are known to adopt stable and well-defined helical secondary structures, most notably the 14-helix, which is characterized by 14-membered hydrogen-bonded rings. researchgate.net The stability of these helices is highly dependent on the substitution pattern of the constituent β-amino acid residues. Research has shown that side-chain branching adjacent to the β-carbon can significantly influence the conformational preferences of β-peptides, often stabilizing the 14-helical fold. researchgate.net

The incorporation of residues like 3-amino-3-(3-nitrophenyl)-propionic acid introduces a bulky aromatic side chain. While not branched at the beta-carbon, the phenyl group provides significant steric influence that can direct the peptide backbone into specific conformations. Theoretical and computational studies are often employed to predict the conformational energies and helical propensities of peptides containing such unnatural residues. nih.gov By inserting this amino acid into a β-peptide sequence, researchers can systematically study how aromatic side chains contribute to the stability and geometry of various helical motifs, such as the 12-helix or 14-helix.

| Helix Type | Key Characteristics | Relevance of 3-amino-3-(3-nitrophenyl)-propionic acid |

| 14-Helix | Characterized by C=O(i)···H-N(i+2) hydrogen bonds. | The bulky nitrophenyl side chain can influence backbone torsion angles, potentially favoring or disrupting this common β-peptide fold. |

| 12-Helix | Characterized by C=O(i)···H-N(i+3) hydrogen bonds. | May be adopted as an alternative conformation depending on sequence and solvent; the specific residue helps probe these transitions. |

| 10/12-Helix | An intermediate or mixed helical form. | Incorporation of diverse residues like this allows for fine-tuning of helical structures to achieve specific shapes. |

Peptidomimetic Design and Conformational Influence

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. wisc.edu The use of β-amino acids is a cornerstone of peptidomimetic design.

Incorporation of Conformationally Constrained Amino Acids

Natural peptides are often highly flexible, which can be a disadvantage for therapeutic applications. Introducing conformationally constrained amino acids is a primary strategy to lock a peptide into its biologically active shape. nih.gov The β-amino acid backbone of 3-amino-3-(3-nitrophenyl)-propionic acid is inherently more constrained than that of its α-amino acid counterpart. Its incorporation into a peptide sequence reduces the number of available conformations, helping to pre-organize the molecule into a specific secondary structure, such as a β-turn or a helix.

Impact on Peptide Backbone Conformation and Stability

The replacement of an α-amino acid with a β-amino acid adds an extra carbon atom to the peptide backbone, which renders the molecule highly resistant to degradation by proteases—enzymes that typically recognize and cleave standard peptide bonds. wisc.edu This enhanced stability is a critical attribute for developing peptide-based drugs. Furthermore, the specific location and stereochemistry of the nitrophenyl side chain directly influence the local and global conformation of the peptide. The aromatic ring can engage in π-stacking interactions with other residues, further stabilizing the desired fold. The pattern of α- and β-residue incorporation can dramatically alter binding affinity and selectivity, demonstrating that backbone modification is a powerful tool for controlling molecular recognition. nih.gov

Development of β-Peptidomimetics for Structural Probing

β-Peptidomimetics serve as valuable tools for probing complex biological systems. Because they can form stable, predictable secondary structures, they can be designed to present side chains in a specific spatial arrangement to interact with protein surfaces. The 3-nitrophenyl group offers an additional advantage as a functional probe. The nitro moiety can be chemically reduced to an amine, which can then be used as a handle for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This allows researchers to track the peptidomimetic's localization, binding partners, and mechanism of action within a biological environment.

Combinatorial Chemistry and Peptide Library Construction

Combinatorial chemistry is a technique for synthesizing a large number of different but structurally related molecules in a single process. This approach is exceptionally powerful for discovering new drug leads or chemical probes.

Application in High-Throughput Synthesis of Diverse Chemical Libraries

This compound is an ideal building block for constructing diverse chemical libraries using high-throughput methods. chemimpex.com The most common technique is the "split-and-mix" synthesis on solid-phase resin beads, which generates "one-bead-one-compound" (OBOC) libraries. americanpeptidesociety.orgresearchgate.net

In this process, a batch of resin beads is split into multiple portions. A different building block (like an Fmoc-protected amino acid) is coupled to the beads in each portion. Afterwards, all the portions are pooled back together and mixed thoroughly. This split-couple-recombine process is repeated for several cycles. The result is a library containing millions of beads, where each individual bead carries multiple copies of a single, unique peptide sequence.

The inclusion of this compound in such a library introduces both structural and functional diversity. Its non-natural backbone alters the shape and proteolytic resistance of the library members, while the nitrophenyl group introduces unique aromatic and electronic properties not found in the 20 proteinogenic amino acids. Screening these libraries against a biological target (e.g., a receptor or enzyme) can rapidly identify novel "hit" compounds with high affinity and specificity. americanpeptidesociety.org

| Synthesis Step | Description | Role of this compound |

| 1. Splitting | Resin beads are divided into multiple reaction vessels. | N/A |

| 2. Coupling | In one vessel, this compound is coupled to the growing peptide chains on the beads. Other vessels receive different amino acids. | Acts as one of the diverse building blocks introduced at a specific position in the sequence. |

| 3. Pooling & Mixing | All resin portions are combined and mixed thoroughly, randomizing the beads for the next coupling step. | Ensures combinatorial diversity. |

| 4. Iteration | Steps 1-3 are repeated for each position in the peptide sequence. | Builds a vast library where the target compound is incorporated at various positions across millions of unique sequences. |

| 5. Screening | The library is tested against a biological target to identify beads with high-affinity compounds. | Peptides containing this residue may exhibit unique binding properties due to their conformational and chemical nature. |

2 Methodologies for Library Generation for Molecular Discovery

The generation of chemical libraries is a cornerstone of modern molecular discovery, enabling the high-throughput screening of vast numbers of compounds to identify new leads for drug development and other biomedical applications. This compound serves as a valuable building block in the construction of diverse peptide and peptidomimetic libraries, primarily through the methodologies of solid-phase peptide synthesis (SPPS) and combinatorial strategies such as "split-and-mix" synthesis.

The "split-and-mix" (also known as "split-and-pool") method is a powerful technique for generating "one-bead-one-compound" (OBOC) combinatorial libraries. nih.govnih.gov This approach allows for the synthesis of millions of distinct compounds in a relatively short period. nih.gov The foundational chemistry for this process is typically Fmoc-based solid-phase peptide synthesis. nih.govnih.gov

The process begins with the portioning of a solid support, such as resin beads, into multiple reaction vessels. In each vessel, a unique building block, in this case, an Fmoc-protected amino acid, is coupled to the resin. This compound can be utilized as one of these building blocks to introduce structural diversity and peptidomimetic character into the library. After the coupling reaction, all the resin portions are pooled and thoroughly mixed. This mixing step is crucial as it ensures that in the subsequent steps, each building block has an equal probability of being added to any growing chain.

The now-mixed resin is then split again into portions, and the next set of building blocks is coupled. This cycle of splitting, coupling, and pooling is repeated for the desired number of steps, with each cycle exponentially increasing the diversity of the library. pepdd.com At the end of the synthesis, each individual bead carries a unique peptide or peptidomimetic sequence.

The incorporation of this compound into such libraries offers several advantages. As a β-amino acid, it introduces a non-natural backbone structure, which can confer resistance to proteolytic degradation, a significant advantage for therapeutic candidates. The nitrophenyl moiety provides a site for further chemical modification, allowing for the generation of even greater diversity in a secondary library, a strategy sometimes referred to as "libraries from libraries."

The general workflow for generating a peptide or peptidomimetic library using this compound via the split-and-mix methodology is outlined in the following table:

| Step | Procedure | Description |

| 1. Resin Preparation | Swelling and functionalization of the solid support resin. | The resin is prepared to be ready for the first coupling reaction. |

| 2. Splitting | The resin is divided into equal portions in separate reaction vessels. | The number of portions corresponds to the number of different building blocks to be used in that cycle. |

| 3. Coupling | A unique Fmoc-protected amino acid (including this compound) is added to each vessel and coupled to the resin. | Standard solid-phase peptide synthesis coupling reagents are used. |

| 4. Pooling and Mixing | The resin from all vessels is combined and thoroughly mixed. | This ensures randomization for the next coupling step. |

| 5. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing chains. | This prepares the chains for the next coupling reaction. |

| 6. Repetition | Steps 2-5 are repeated for the desired number of cycles. | Each cycle adds a new layer of diversity to the library. |

| 7. Final Deprotection | Side-chain protecting groups are removed from the synthesized compounds. | The final library of compounds is now ready for screening. |

Once the library is synthesized, it can be screened against a biological target of interest. In the context of OBOC libraries, this screening can often be done with the compounds still attached to the beads. Beads that show a positive interaction with the target can then be isolated, and the structure of the active compound can be determined by sequencing.

The use of this compound in these methodologies allows for the creation of libraries with enhanced structural and functional diversity, increasing the probability of discovering novel bioactive molecules. The combination of its peptidomimetic nature and the potential for further functionalization makes it a highly valuable tool in the field of molecular discovery.

Structural and Conformational Investigations of Fmoc Rs 3 Amino 3 3 Nitrophenyl Propionic Acid and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational preferences of Fmoc-protected β-amino acids. These techniques provide a comprehensive picture of the molecule in both solution and solid states.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiral nature and secondary structure-inducing potential of β-amino acids when incorporated into peptides. nih.gov Although the subject compound is a racemic mixture ((RS)-enantiomers), CD spectroscopy is invaluable for studying its resolved enantiomers, (R)- and (S)-Fmoc-3-amino-3-(3-nitrophenyl)-propionic acid. The technique measures the differential absorption of left and right circularly polarized light, which is indicative of molecular asymmetry and the presence of ordered structures. nih.gov

For peptides containing these chiral β-amino acid residues, CD spectra can reveal the adoption of specific secondary structures, such as helices or turns. β-amino acids are known to be reliable inducers of secondary structure in cyclic peptides. nih.gov For instance, β-peptides often exhibit a characteristic pattern in their CD spectra that can be assigned to a specific helical fold, such as a 3₁₄-helix, which shows a strong broad negative Cotton effect around 213 nm. researchgate.net The intensity of this signal can correlate with the length and stability of the helical structure. researchgate.net By studying peptides incorporating the (R) or (S) enantiomer of 3-amino-3-(3-nitrophenyl)-propionic acid, CD spectroscopy can elucidate the conformational bias imposed by the nitrophenyl side chain.

Table 1: Illustrative CD Spectroscopy Data for a β-Peptide Containing a Chiral β-Amino Acid This table presents hypothetical data based on typical findings for β-peptides to illustrate the type of information obtained from CD spectroscopy.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Secondary Structure Interpretation |

|---|---|---|

| 213 | -25,000 | Strong negative band characteristic of a 3₁₄-helix |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. A variety of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) techniques, are employed to achieve a complete structural assignment. acs.orgnih.gov

For Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid, ¹H NMR would reveal distinct signals for the protons of the Fmoc group, the propionic acid backbone, and the 3-nitrophenyl ring. The chemical shifts, coupling constants, and signal multiplicities provide information about the connectivity and local environment of each proton. Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations. For example, Rotating Frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, providing key distance restraints for calculating the three-dimensional structure. acs.orgnih.gov Furthermore, NMR relaxation studies can provide insights into the molecular dynamics on various timescales, from fast local motions (picoseconds to nanoseconds) to slower conformational exchanges (microseconds to milliseconds). wm.edunih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table contains hypothetical, representative chemical shift values (in ppm) in a common NMR solvent like DMSO-d₆, based on the compound's structure and data for similar molecules.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet |

| Aromatic (Nitrophenyl) | 7.6 - 8.2 | Multiplet |

| Aromatic (Fmoc) | 7.3 - 7.9 | Multiplet |

| Amide (-NH) | ~8.5 | Doublet |

| Backbone Cα-H | ~2.8 | Multiplet |

| Backbone Cβ-H | ~5.2 | Multiplet |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Molecular Fingerprinting and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. acs.orgresearchgate.net

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups present. For example, the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the urethane (B1682113) (Fmoc) group, and the asymmetric and symmetric stretches of the nitro (NO₂) group would all appear at distinct frequencies. The positions of these bands, particularly the N-H and C=O stretching bands, are sensitive to hydrogen bonding, providing information about intermolecular associations in the solid state or in solution. acs.org Raman spectroscopy complements FT-IR, being particularly effective for analyzing the vibrations of the non-polar aromatic rings of the Fmoc and nitrophenyl groups. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound This table lists expected absorption ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Amide C=O (Fmoc) | Stretching | 1680 - 1710 |

| Nitro NO₂ | Asymmetric Stretching | 1510 - 1560 |

| Nitro NO₂ | Symmetric Stretching | 1340 - 1380 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.orgnih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.

This technique would reveal the molecule's solid-state conformation, showing the relative orientations of the Fmoc, nitrophenyl, and propionic acid moieties. Crucially, it would also elucidate the crystal packing, detailing the network of intermolecular interactions that stabilize the crystal lattice. These interactions often include hydrogen bonds involving the carboxylic acid and amide groups, as well as π–π stacking interactions between the aromatic rings of the Fmoc and nitrophenyl groups. rsc.orgresearchgate.net Such studies on related Fmoc-amino acids have shown that hydrogen bonding and the packing of the bulky Fmoc groups are dominant forces in defining the crystal structure. rsc.orgresearchgate.net

Table 4: Types of Data Obtained from X-ray Crystallography This table outlines the key parameters determined from a single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Torsion Angles | Conformational details of the molecule |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used in conjunction with experimental techniques to provide deeper insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can predict a wide range of molecular characteristics for this compound, complementing and aiding in the interpretation of experimental data. rsc.org

DFT can be used to optimize the molecular geometry, predicting the most stable conformation of the molecule. It is also employed to calculate and visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability and electronic excitation energy. Furthermore, DFT calculations can accurately predict spectroscopic properties, such as NMR chemical shifts and vibrational (IR and Raman) frequencies, which serves as a powerful tool for assigning experimental spectra. researchgate.netrsc.org

Table 5: Properties of this compound Accessible via DFT Calculations This table summarizes key molecular properties that can be computed using DFT methods.

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides the lowest energy 3D structure (bond lengths, angles) |

| HOMO/LUMO Energies | Relate to ionization potential and electron affinity; predict reactivity |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, indicating sites for electrophilic/nucleophilic attack |

| NMR Chemical Shifts | Aids in the assignment of complex experimental NMR spectra |

| Vibrational Frequencies | Predicts IR and Raman spectra to assist in peak assignment |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide critical insights into its conformational landscape, flexibility, and interactions with its environment, typically an explicit solvent like water. nih.gov

The process begins by defining a force field, a set of parameters that describes the potential energy of the system. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of atoms change over time. frontiersin.org From this trajectory, researchers can analyze the molecule's dynamic behavior and identify its preferred low-energy conformations.

Detailed Research Findings: MD simulations of analogous Fmoc-protected amino acids reveal that the large, aromatic Fmoc group significantly influences the conformational preferences. nih.gov The simulations would map the potential energy surface of the molecule, identifying stable and metastable conformational states. Key findings from such a simulation would include:

Dominant Conformations: Identification of the most populated conformational states in a given solvent.

Backbone Flexibility: Analysis of the flexibility of the propionic acid backbone, which is greater than that of α-amino acids due to the additional carbon atom.

Side Chain Orientation: The simulation would reveal the preferred orientations of the 3-nitrophenyl side chain relative to the backbone and the Fmoc group.

Solvent Effects: The role of solvent molecules in stabilizing certain conformations through interactions like hydrogen bonding would be elucidated.

The data below is an illustrative example of what an MD simulation might reveal about the populations of different conformational families (clusters) for the molecule in an aqueous solution.

Table 1: Representative Conformational Cluster Populations from a Simulated MD Trajectory

| Conformational Cluster | Population (%) | Description of Dominant Conformation |

|---|---|---|

| 1 | 45% | Extended backbone with the nitrophenyl group oriented away from the Fmoc group. |

| 2 | 30% | Folded conformation with π-stacking interactions between the Fmoc and nitrophenyl rings. |

| 3 | 15% | Partially folded state with the carboxyl and amino groups forming intramolecular hydrogen bonds. |

| 4 | 10% | Other minor conformations. |

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

Molecular mechanics (MM) and quantum chemical (QC) calculations are employed to determine the relative stabilities of different conformations with high accuracy. nih.gov While MD simulations explore the dynamic landscape, MM and QC methods provide precise energy values for specific, static structures.

Molecular Mechanics (MM): This method uses classical physics-based force fields to rapidly calculate the potential energy of a molecule. It is computationally less expensive and is often used for initial conformational searches to identify a broad range of possible low-energy structures. rsc.org

Quantum Chemical (QC) Calculations: Methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory provide a much more accurate description of the electronic structure and, therefore, the molecular energy. mdpi.com These calculations are typically performed on the low-energy conformers previously identified by MM or MD to refine their geometries and rank their relative stabilities. nih.gov

Detailed Research Findings: A computational study on this compound would involve optimizing the geometry of various starting conformations. The relative energies of the resulting stable conformers would then be calculated. Intramolecular interactions, such as hydrogen bonds between the amide proton and the carbonyl oxygen or the nitro group, and π-π stacking between the fluorenyl and nitrophenyl rings, would be identified as key stabilizing factors. nih.gov

The following table presents hypothetical relative energies for different conformers calculated using a high-level QC method, illustrating how different intramolecular interactions affect stability.

Table 2: Illustrative Quantum Chemical Calculation of Relative Conformational Energies

| Conformer | Key Intramolecular Interaction(s) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | π-π stacking (Fmoc/nitrophenyl) + Intramolecular H-bond | 0.00 |

| B | Extended (no significant interaction) | +1.5 |

| C | Intramolecular H-bond only | +0.8 |

| D | Gauche backbone conformation | +2.1 |

Conformational Control and Chiral Space Management in Peptide Analogs

Analysis of Torsional Angles and Diastereoselective Control

The conformation of a β-amino acid residue within a peptide is defined by several torsional (dihedral) angles. Unlike α-amino acids which have two main backbone angles (φ, ψ), β-amino acids have an additional angle (θ), which provides greater conformational flexibility. mdpi.com The specific values of these angles dictate the local secondary structure.

φ (phi): C'—N—Cβ—Cα

θ (theta): N—Cβ—Cα—C'

ψ (psi): Cβ—Cα—C'—N

Detailed Research Findings: Studies on peptides containing substituted β-amino acids show that the side chains can strongly influence the backbone dihedral angles to favor specific secondary structures. The nitrophenyl group at the Cβ position would likely lead to preferred ranges for the φ and θ angles to minimize steric clashes. By controlling these angles, specific turn or sheet-like structures can be stabilized.

The table below provides representative stable torsional angle ranges for a β-amino acid with bulky side groups, as would be predicted from conformational analysis.

Table 3: Representative Stable Torsional Angles for a Bulky β-Amino Acid Residue

| Torsional Angle | Typical Stable Range (Degrees) | Associated Secondary Structure Motif |

|---|---|---|

| φ (phi) | -150° to -90° | Extended Sheet / C12-Helix |

| θ (theta) | +60° to +90° or -90° to -60° | Gauche conformations, critical for turns |

| ψ (psi) | +120° to +160° | Extended Sheet |

Advanced Research Applications in Chemical Biology

Molecular Recognition and Ligand Binding Studies

The study of molecular recognition, the specific interaction between two or more molecules, is fundamental to understanding nearly all biological processes. Peptides, due to their inherent specificity and biological activity, are exceptional tools for this purpose. The synthesis of structurally modified peptides using non-canonical amino acids like Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid allows for the fine-tuning of their structure and properties to create highly specific probes for ligand-receptor interactions. chemimpex.comchemimpex.com

Peptide-based probes are instrumental in targeting and analyzing specific cell surface receptors, which play crucial roles in cellular communication. nih.gov For instance, peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind strongly to αvβ3 integrin receptors, which are often overexpressed in cancer cells and angiogenic blood vessels. nih.gov The synthesis of novel, modified peptides is a key strategy for developing new probes with enhanced binding affinity and specificity.

This compound is a valuable building block in the solid-phase peptide synthesis (SPPS) of such chemical probes. chemimpex.com Its incorporation into a peptide sequence can influence the conformational properties of the peptide backbone, potentially leading to enhanced receptor affinity or selectivity. The nitrophenyl group also offers a site for further modification, allowing for the attachment of reporter molecules like fluorophores or affinity tags, thereby creating sophisticated probes for detailed receptor interaction analysis. chemimpex.com

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell, ultimately resulting in a specific cellular response. This process is often initiated by the binding of a ligand to a cell surface receptor. Peptides that can selectively bind to these receptors can act as agonists or antagonists, making them powerful tools for investigating the downstream signaling cascades.

By creating libraries of structurally modified peptides using building blocks such as this compound, researchers can systematically probe the structure-activity relationships of ligand-receptor binding. chemimpex.com The introduction of the 3-nitrophenyl group can alter the peptide's electronic and steric properties, influencing how it interacts with the receptor's binding pocket. This allows for the development of highly specific molecular tools to activate or inhibit signal transduction pathways, providing critical insights into their mechanisms and roles in health and disease.

Development of Chemical Probes and Tags for Biological Systems

The ability to selectively label and visualize biomolecules within their native environment is a cornerstone of modern chemical biology. This compound provides a chemical handle, the nitrophenyl moiety, that can be exploited for the development of innovative probes and tags for imaging and functional studies in complex biological systems.

While the nitro group itself is not fluorescent, the nitrophenyl moiety is an excellent fluorescence quencher. nih.govnih.gov This property is exploited in the design of "turn-on" fluorescent probes based on Förster Resonance Energy Transfer (FRET). FRET is a mechanism of energy transfer between two light-sensitive molecules (a donor fluorophore and an acceptor). bachem.com When the donor and acceptor are in close proximity, the donor's fluorescence is quenched. biosyn.combiosearchtech.com

The nitrophenyl group can act as an efficient FRET acceptor for donor fluorophores like tryptophan or ortho-aminobenzoic acid (Abz). nih.govresearchgate.net In fact, one of the first internally quenched fluorescent peptide substrates ever reported for a protease used p-nitro-phenylalanine as the quenching group. researchgate.net A peptide probe can be designed where a fluorophore and a nitrophenyl-containing amino acid are positioned on opposite sides of a protease cleavage site. In its intact state, the probe is non-fluorescent as the nitrophenyl group quenches the fluorophore. Upon cleavage by the target enzyme, the fluorophore is separated from the quencher, leading to a quantifiable increase in fluorescence. This strategy has been successfully used to create sensitive assays for enzyme activity and to study protein-protein interactions. nih.govnih.gov

| Donor Fluorophore | Acceptor (Quencher) | Biological Application Example | Reference |

|---|---|---|---|

| ortho-Aminobenzoic acid (Abz) | p-Nitro-phenylalanine | Protease substrate for Angiotensin I-Converting Enzyme (ACE) | researchgate.net |

| Tryptophan (Trp) | 3-Nitrotyrosine (NT) | Studying the binding interaction between hirudin (inhibitor) and thrombin (enzyme) | nih.govnih.gov |

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, is a prime example of a bioorthogonal reaction used for labeling biomolecules. acs.org

The nitrophenyl group itself is not a typical participant in click chemistry. However, it can be chemically converted into a bioorthogonal handle. A powerful strategy involves the chemical transformation of the nitro group into an azide (B81097). Research has demonstrated that 3-nitrotyrosine, a closely related amino acid, can be converted to 3-azidotyrosine within peptides and proteins through a diazotization-mediated azidation process. rsc.org This resulting azide group is a fully functional handle for click chemistry, enabling it to be specifically ligated to molecules containing alkyne or cyclooctyne (B158145) groups. This two-step labeling strategy—incorporation of the nitro-containing amino acid followed by its chemical conversion to an azide—provides a sophisticated method for the site-specific, bioorthogonal functionalization of peptides and proteins in live cell applications. Alternatively, the nitro group can be reduced to an amine, which can then be targeted by other ligation chemistries. wikipedia.orgorganic-chemistry.org

Investigation of Enzyme Mechanisms through Non-Canonical Amino Acid Incorporation

Incorporating non-canonical amino acids (ncAAs) site-specifically into proteins is a powerful technique for probing enzyme structure, function, and catalytic mechanisms. nih.gov These ncAAs can act as spectroscopic probes or introduce subtle electronic and steric perturbations to dissect the roles of individual residues in catalysis.

The amino acid 3-amino-3-(3-nitrophenyl)-propionic acid, once deprotected and incorporated into an enzyme, can serve multiple roles in mechanistic studies. The nitrophenyl group can function as a spectroscopic probe. For example, L-4-nitrophenylalanine has been used as an infrared (IR) probe; the stretching frequency of its nitro group is sensitive to the polarity and electrostatic environment of its surroundings. researchgate.net By incorporating this ncAA into an enzyme's active site, researchers can use FTIR spectroscopy to monitor changes in the local environment during substrate binding and catalysis. researchgate.net

Furthermore, nitrophenyl-containing amino acids can be used as substrates to probe the catalytic mechanism and specificity of enzymes. In a study on Phenylalanine Ammonia Lyase (PAL), which catalyzes the deamination of L-phenylalanine, 3-nitrophenylalanine was used as a substrate. researchgate.net By analyzing the kinetic constants (Kₘ and Vₘₐₓ) for the reaction with the nitrated substrate compared to the natural one, researchers gained insights into the electronic requirements and steric constraints of the enzyme's active site. researchgate.net

| Nitrophenyl Amino Acid | Enzyme System | Role of the ncAA | Key Finding | Reference |

|---|---|---|---|---|

| L-4-Nitrophenylalanine | Superfolder Green Fluorescent Protein (sfGFP) | Infrared (IR) Probe | The nitro group's symmetric stretching frequency is sensitive to the local solvent environment, demonstrating its utility as a probe of protein microenvironments. | researchgate.net |

| 3-Nitrotyrosine | Thrombin-Hirudin | FRET Acceptor Probe | Incorporated into the inhibitor (hirudin) to monitor binding to the enzyme (thrombin) by quenching tryptophan fluorescence, allowing for determination of binding affinity. | nih.govnih.gov |

| 3-Nitrophenylalanine | Phenylalanine Ammonia Lyase (PAL) | Substrate Analog | Altered kinetic parameters compared to the natural substrate revealed insights into the enzyme's active site mechanism and enantioselectivity. | researchgate.net |

Site-Specific Incorporation Techniques (e.g., Genetic Code Expansion)

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG, and charges the tRNA with the desired ncAA.

Table 1: Key Components in Genetic Code Expansion

| Component | Function | Relevance to this compound |

| Orthogonal tRNA | Recognizes a specific codon (e.g., a stop codon) on the mRNA that does not encode for a canonical amino acid. | A specific tRNA that recognizes a unique codon would need to be engineered. |

| Orthogonal Aminoacyl-tRNA Synthetase | Specifically attaches the non-canonical amino acid to the orthogonal tRNA. | An engineered synthetase would be required to recognize and charge this specific β-amino acid. |

| Non-Canonical Amino Acid | The amino acid to be incorporated into the protein. | This compound would be the ncAA. |

| Target Protein | The protein into which the non-canonical amino acid is to be incorporated. | A gene encoding the target protein would need to be mutated to include the specific codon for incorporation. |

Probing Enzyme Catalysis and Substrate Specificity

The introduction of ncAAs into an enzyme's active site or at a substrate-binding interface is a valuable tool for studying enzyme mechanisms and specificity. The nitroaromatic group of this compound could serve as a useful probe. For instance, the nitro group is a strong electron-withdrawing group, which can influence local electronic environments and potentially interact with active site residues. Furthermore, the nitro group can be reduced to an amino group, providing a chemical handle for further modifications or to study redox processes within an enzyme.

Despite these potential applications, specific studies employing this compound to probe enzyme catalysis and substrate specificity have not been prominently reported in scientific literature. Research in this area tends to utilize more established probes, and the challenges associated with incorporating this specific β-amino acid into proteins likely contribute to the absence of such reports.

Contribution to Supramolecular Peptide Systems Chemistry

The field of supramolecular chemistry involves the design and study of complex systems formed by non-covalent interactions. Peptides are excellent building blocks for supramolecular chemistry due to their defined structures and ability to form specific interactions like hydrogen bonds and π-π stacking. The Fmoc group, with its large aromatic fluorenyl system, is a well-known driver of self-assembly.

Design of Self-Assembling Peptide Motifs and Nanostructures

The fluorenylmethyloxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis. However, it has also been extensively exploited for its ability to induce self-assembly of amino acids and short peptides into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. This self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups.

While the self-assembling properties of many Fmoc-amino acids have been well-documented, specific research focusing on the design and characterization of self-assembling peptide motifs and nanostructures derived from this compound is not extensively available. The introduction of the nitrophenyl group could modulate the self-assembly behavior through additional aromatic interactions or by altering the electronic properties of the system. The β-amino acid backbone would also influence the geometry of the resulting nanostructures.

Table 2: Potential Interactions Driving Self-Assembly

| Interaction Type | Description | Potential Role of this compound |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The Fmoc group and the nitrophenyl ring can both participate in π-π stacking. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amide bonds of the peptide backbone and the carboxylic acid group can form hydrogen bonds. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | The aromatic groups and the hydrocarbon backbone contribute to hydrophobic interactions. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | The nitro group introduces a strong dipole moment that could influence assembly. |